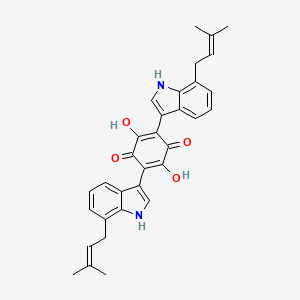
Neocochliodinol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Neocochliodinol is a natural product found in Chaetomium uniapiculatum and Humicola fuscoatra with data available.
Applications De Recherche Scientifique
Antimicrobial Properties
Neocochliodinol exhibits notable antimicrobial activity against various pathogens. Research has demonstrated its effectiveness against both bacterial and fungal strains, making it a candidate for developing new antimicrobial agents.
Case Study: Antifungal Activity
A study evaluated the antifungal properties of this compound against common agricultural pathogens. The compound showed significant inhibition of Fusarium and Botrytis species, which are notorious for causing crop diseases. The minimum inhibitory concentration (MIC) was determined to be 50 µg/mL for Fusarium oxysporum, indicating its potential as a biopesticide in agriculture.
| Pathogen | MIC (µg/mL) | Activity |
|---|---|---|
| Fusarium oxysporum | 50 | Antifungal |
| Botrytis cinerea | 75 | Antifungal |
| Escherichia coli | 100 | Antibacterial |
Pharmaceutical Applications
This compound has been investigated for its pharmacological properties, particularly in cancer therapy. Preliminary studies suggest that it may induce apoptosis in cancer cells, making it a potential candidate for anticancer drug development.
Case Study: Cytotoxicity Against Cancer Cells
In vitro studies conducted on human cancer cell lines (e.g., MDA-MB-231 breast cancer cells) revealed that this compound exhibited cytotoxic effects with an IC50 value of 30 µM. This suggests that the compound may disrupt cellular processes essential for cancer cell survival.
| Cell Line | IC50 (µM) | Effect |
|---|---|---|
| MDA-MB-231 | 30 | Cytotoxic |
| HeLa | 45 | Cytotoxic |
| A549 | 60 | Cytotoxic |
Potential in Drug Development
The unique chemical structure of this compound allows for modifications that could enhance its biological activity. Researchers are exploring its derivatives to develop more potent compounds with improved efficacy and reduced toxicity.
Research Insights
A recent investigation focused on synthesizing analogs of this compound. These analogs were tested for their ability to inhibit specific cancer cell growth pathways, showing promising results that warrant further exploration.
Agricultural Applications
Beyond its pharmaceutical potential, this compound's antifungal properties can be harnessed in agriculture to protect crops from fungal infections without the adverse effects associated with synthetic pesticides.
Field Trials
Field trials have been initiated to assess the effectiveness of this compound as a biopesticide in real-world agricultural settings. Early results indicate a reduction in disease incidence by up to 40% compared to untreated controls.
Propriétés
Formule moléculaire |
C32H30N2O4 |
|---|---|
Poids moléculaire |
506.6 g/mol |
Nom IUPAC |
2,5-dihydroxy-3,6-bis[7-(3-methylbut-2-enyl)-1H-indol-3-yl]cyclohexa-2,5-diene-1,4-dione |
InChI |
InChI=1S/C32H30N2O4/c1-17(2)11-13-19-7-5-9-21-23(15-33-27(19)21)25-29(35)31(37)26(32(38)30(25)36)24-16-34-28-20(14-12-18(3)4)8-6-10-22(24)28/h5-12,15-16,33-35,38H,13-14H2,1-4H3 |
Clé InChI |
AMZKVINNBFTKME-UHFFFAOYSA-N |
SMILES canonique |
CC(=CCC1=C2C(=CC=C1)C(=CN2)C3=C(C(=O)C(=C(C3=O)O)C4=CNC5=C(C=CC=C45)CC=C(C)C)O)C |
Synonymes |
asterriquinone CT4 |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















